molecular formula C8H15ClO2 B8676519 2-(Pentyloxy)propanoyl chloride CAS No. 104632-02-2

2-(Pentyloxy)propanoyl chloride

Cat. No. B8676519
Key on ui cas rn: 104632-02-2
M. Wt: 178.65 g/mol
InChI Key: OVZBWQFIWHRJMD-UHFFFAOYSA-N
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Patent
US04775223

Procedure details

10 ml of thionyl chloride was added to 2.0 g of α-pentyloxypropionic acid and the mixture was refluxed under heat for 2 hours. Excess of thionyl chloride was distilled off to obtain α-pentyloxypropionic acid chloride. 20 ml of dry pyridine was added thereto, and 7.0 g of 5-decyl-2-(4-hydroxyphenyl)pyrimidine dissolved in 50 ml of dry benzene was further added dropwise. After the addition, the mixture was refluxed under heat, charged into ice water and extracted with benzene. The extractwas purified with a silica gel column chromatography to obtain 5-decyl-2-(4'-α-pentyloxypropanoyloxyphenyl)pyrimidine.
Name
α-pentyloxypropionic acid
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:6][CH:7]([CH3:11])[C:8](O)=[O:9])[CH2:2][CH2:3][CH2:4][CH3:5].S(Cl)([Cl:14])=O>>[CH2:1]([O:6][CH:7]([CH3:11])[C:8]([Cl:14])=[O:9])[CH2:2][CH2:3][CH2:4][CH3:5]

Inputs

Step One
Name
α-pentyloxypropionic acid
Quantity
2 g
Type
reactant
Smiles
C(CCCC)OC(C(=O)O)C
Name
Quantity
10 mL
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed
TEMPERATURE
Type
TEMPERATURE
Details
under heat for 2 hours
Duration
2 h
DISTILLATION
Type
DISTILLATION
Details
Excess of thionyl chloride was distilled off

Outcomes

Product
Name
Type
product
Smiles
C(CCCC)OC(C(=O)Cl)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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